molecular formula C18H9Cl2IN2S B5292912 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile

Cat. No.: B5292912
M. Wt: 483.2 g/mol
InChI Key: MTWIJINVSLJOBZ-WUXMJOGZSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of dichlorophenyl, thiazolyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and iodophenyl groups. Common reagents used in these reactions include thionyl chloride, iodine, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide, potassium cyanide; reactions often require polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and iodophenyl groups.

    Thiazole derivatives: Compounds containing the thiazole ring but with different substituents.

    Iodophenyl compounds: Molecules with the iodophenyl group but differing in other structural aspects.

Uniqueness

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile is unique due to its combination of dichlorophenyl, thiazolyl, and iodophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2IN2S/c19-13-4-5-15(16(20)8-13)17-10-24-18(23-17)12(9-22)6-11-2-1-3-14(21)7-11/h1-8,10H/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWIJINVSLJOBZ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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